N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzyl cyanide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[cyano(4-fluorophenyl)methyl]-: Similar structure but with an acetamide group instead of a sulfonamide group.
tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate: Contains a carbamate group instead of a sulfonamide group.
Uniqueness
N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a cyano group, a fluorophenyl group, and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
827308-27-0 |
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Molecular Formula |
C15H13FN2O2S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[cyano-(4-fluorophenyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13FN2O2S/c1-11-2-8-14(9-3-11)21(19,20)18-15(10-17)12-4-6-13(16)7-5-12/h2-9,15,18H,1H3 |
InChI Key |
BSCXPNUARRFEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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